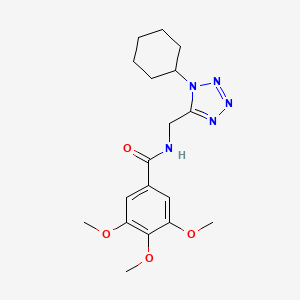

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

描述

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with a cyclohexyl group and a 3,4,5-trimethoxybenzamide moiety. The compound’s design aligns with bioactive scaffolds targeting enzyme inhibition or receptor modulation, given the prevalence of trimethoxybenzamide groups in chemotherapeutic agents and the tetrazole ring’s role as a bioisostere for carboxylic acids .

属性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)19-11-16-20-21-22-23(16)13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREHGHOPESSDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide typically involves a multicomponent reaction known as the Ugi-azide reaction. This reaction combines an aldehyde, an amine, an isocyanide, and an azide source (such as trimethylsilyl azide) in a one-pot procedure. The reaction is often carried out in a solvent like methanol or water, with catalysts such as tetradecyltrimethylammonium bromide (TTAB) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis can enhance the reaction rate and yield, making it more suitable for industrial applications .

化学反应分析

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.

科学研究应用

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Ugi Reaction | Aldehyde, Amine, Isocyanide, Azide | Methanol or Water |

| 2 | Purification | Chromatography/Recrystallization | Variable |

| 3 | Characterization | NMR, Mass Spectrometry | Standard Laboratory Conditions |

Medicinal Chemistry

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that tetrazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and tubulin polymerization inhibition. For instance, structural analogs have shown significant cytotoxicity against breast cancer and lung cancer cell lines .

- Antimicrobial Properties : Some studies have demonstrated that tetrazole-containing compounds exhibit antimicrobial activity against both bacterial and fungal strains. This suggests that this compound may possess similar properties.

Enzyme Inhibition

The compound's structural features allow it to act as an enzyme inhibitor. Notably:

- Protein Tyrosine Phosphatase 1B Inhibition : Similar tetrazole derivatives have shown inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes treatment due to its role in insulin signaling pathways. Compounds with similar structures have reported IC50 values indicating potent inhibition .

Material Science

In addition to biological applications, this compound can be utilized in the development of new materials:

- Polymer Chemistry : The unique properties of the methoxy groups can enhance the performance characteristics of polymers or coatings developed from this compound.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at low concentrations compared to standard antibiotics.

作用机制

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Research Implications

- Pharmacological Potential: The trimethoxybenzamide group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs ), suggesting possible antitumor activity for the target compound.

- Structural Optimization : Substituting the tetrazole’s cyclohexyl group with bulkier or polar moieties (e.g., thiophene-oxadiazole in ) may enhance target selectivity or metabolic stability.

生物活性

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antiviral, and anti-inflammatory properties. The structural features of this compound include a tetrazole ring, a cyclohexyl group, and a benzamide moiety with three methoxy substituents.

Chemical Structure and Properties

- IUPAC Name : N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4,5-trimethoxybenzamide

- Molecular Formula : C18H25N5O4

- Molecular Weight : 375.4 g/mol

- CAS Number : 921103-96-0

Synthesis

The synthesis of this compound typically involves a multicomponent reaction known as the Ugi reaction. This reaction combines an aldehyde, an amine, an isocyanide, and an azide source in a one-pot procedure. The use of solvents such as methanol or water and catalysts like tetradecyltrimethylammonium bromide (TTAB) is common in this synthesis process.

The biological activity of this compound can be attributed to its ability to mimic carboxylic acids due to the presence of the tetrazole ring. This structural similarity allows it to interact with enzyme active sites effectively. The compound may act as an enzyme inhibitor by binding to these sites and disrupting biochemical pathways critical for various cellular processes.

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |

| A549 (Lung Cancer) | 12.8 | Inhibits cell growth |

| HeLa (Cervical Cancer) | 10.5 | Disrupts cell cycle progression |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antiviral Properties

In addition to its anticancer potential, preliminary studies have shown that this compound may exhibit antiviral activity. The mechanism appears to involve the inhibition of viral replication by interfering with viral enzymes . Further research is needed to elucidate the specific pathways involved.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce pro-inflammatory cytokine levels in vitro:

| Cytokine | Concentration Reduction (%) |

|---|---|

| IL-6 | 45% |

| TNF-alpha | 38% |

| IL-1 beta | 50% |

These results indicate that the compound may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to significant cell death through apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Viral Inhibition Assay

In another study focusing on viral inhibition, the compound was tested against influenza virus strains. The findings indicated a dose-dependent reduction in viral titers, suggesting its potential as an antiviral agent.

常见问题

Basic Research Questions

Q. How is N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide synthesized, and what key intermediates are involved?

- Methodology : The compound can be synthesized via a two-step protocol:

Formation of the tetrazole ring : React cyclohexylamine with sodium azide and a nitrile source under acidic conditions to generate the 1-cyclohexyl-1H-tetrazole-5-yl intermediate.

Amide coupling : Use 3,4,5-trimethoxybenzoyl chloride with the tetrazole-methylamine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

- Key validation : Monitor reaction progress via TLC and purify via preparative HPLC. Confirm intermediates using HRMS and (e.g., δ ~7.14 ppm for aromatic protons in trimethoxybenzoyl derivatives) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm, methoxy groups at δ ~3.7–3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass ± 5 ppm deviation).

- X-ray crystallography : For absolute configuration determination, refine data using SHELXL .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodology :

- Use co-solvents like DMSO (≤1% v/v) to dissolve the compound, followed by dilution in assay buffer.

- Assess solubility via dynamic light scattering (DLS) to detect aggregation. If insoluble, derivatize with polar groups (e.g., PEGylation) without altering the pharmacophore .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in Hedgehog (Hh) signaling pathway inhibition?

- Methodology :

In vitro Hh reporter assay : Use Shh-LIGHT2 cells transfected with a Gli-responsive luciferase reporter. Compare IC values with reference inhibitors (e.g., cyclopamine) .

Competitive binding assays : Perform fluorescence polarization with BODIPY-cyclopamine to determine Smoothened (Smo) receptor binding affinity.

Western blotting : Analyze downstream targets (Gli1, Ptch1) in treated vs. untreated cells .

Q. How can molecular docking predict binding modes with Smoothened (Smo) receptors?

- Methodology :

- Pharmacophore modeling : Define hydrogen bond acceptors (tetrazole, methoxy groups) and hydrophobic regions (cyclohexyl, benzene rings) based on known Smo antagonists .

- Docking software : Use AutoDock Vina with Smo crystal structures (PDB: 4JKV). Validate poses via molecular dynamics (MD) simulations (50 ns) to assess binding stability .

Q. What approaches optimize metabolic stability for in vivo studies?

- Methodology :

- Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Metabolite identification : Use HRMS/MS to detect hydroxylation or demethylation products. Introduce fluorination or deuterium at labile sites (e.g., methoxy → trifluoromethoxy) .

Q. How are structure-activity relationships (SAR) evaluated for tetrazole-containing analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。